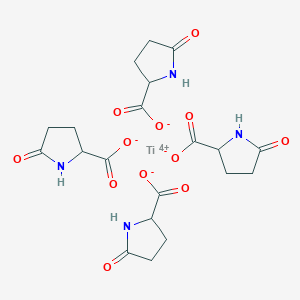![molecular formula C12H14N2O2 B13789153 3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its potential biological activities . The compound’s structure includes a pyrrolidine ring with a benzylamino group attached to the nitrogen atom, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylamino)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with benzylamine under specific conditions. One common method is the one-pot three-component reaction protocol, which involves the condensation of pyrrolidine-2,5-dione, benzylamine, and formaldehyde . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylamino group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-dione derivatives .
Applications De Recherche Scientifique
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(Benzylamino)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit penicillin-binding proteins (PBPs) in bacteria, leading to antibacterial activity . The compound’s structure allows it to bind to the active site of PBPs, preventing the synthesis of bacterial cell walls and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2-one: A related compound with different substitution patterns and biological properties.
Prolinol: A pyrrolidine derivative used in various chemical and biological applications.
Uniqueness
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylamino group enhances its ability to interact with molecular targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-[(benzylamino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11-6-10(12(16)14-11)8-13-7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15,16) |
Clé InChI |
VQVIQDZVJJYTRD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC1=O)CNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)






![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)





